2-N-propylcyclohexanol

Description

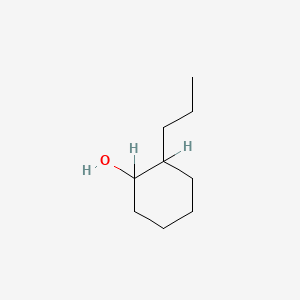

2-N-Propylcyclohexanol (CAS 90676-25-8) is a cyclohexanol derivative with an n-propyl substituent at the 2-position of the cyclohexane ring. It exists as a mixture of cis- and trans-isomers, with a molecular formula of C₉H₁₈O and a molecular weight of 142.24 g/mol . This compound is a liquid at room temperature, with a boiling point of 201.9°C and a density of 0.902 g/cm³ . Its refractive index is 1.46, and it is commercially available with a purity of ≥90% (GC) . The hydroxyl group and alkyl chain make it a versatile intermediate in organic synthesis, particularly in the production of fragrances, plasticizers, and specialty solvents .

Structure

3D Structure

Properties

IUPAC Name |

2-propylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNUCDUQJCIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920238 | |

| Record name | 2-Propylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-86-3, 90676-25-8 | |

| Record name | Cyclohexanol, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90676-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthesis and Production

The synthesis of 2-N-propylcyclohexanol can be achieved through various catalytic processes. Recent studies have highlighted efficient methods for producing related compounds, such as cis-4-propylcyclohexanol, using recombinant alcohol dehydrogenases (ADHs) under optimized conditions. The production process involves the conversion of 4-propylcyclohexanone to the desired alcohol with high yields, demonstrating the compound's potential for large-scale industrial applications .

Biological Activities

This compound exhibits several notable biological properties:

- Genotoxicity and Cytotoxicity : Studies using the BlueScreen assay have shown that this compound does not present significant concerns regarding genotoxicity or cytotoxicity, making it a candidate for safe use in various applications .

- Skin Sensitization and Irritation : While it can cause skin irritation, the risk assessment indicates that its exposure levels are below critical thresholds for adverse effects, suggesting it can be safely handled with appropriate precautions .

Fragrance and Flavor Industry

This compound is utilized in the fragrance industry due to its pleasant odor profile. It serves as a component in perfumes and flavorings, contributing to the overall sensory experience of products.

Chemical Intermediate

The compound acts as an intermediate in the synthesis of other chemicals, including surfactants and pharmaceuticals. Its structural properties allow it to participate in various chemical reactions, making it valuable in organic synthesis .

Environmental Applications

Research is ongoing into the use of this compound as a potential biodegradable solvent or surfactant derived from renewable resources. This aligns with current trends towards sustainable chemistry and reducing environmental impact .

Case Study 1: Synthesis Optimization

A study focused on optimizing the enzymatic synthesis of cis-4-propylcyclohexanol demonstrated that adjusting parameters such as temperature, pH, and substrate concentration significantly impacts yield. Under optimal conditions, a yield of over 90% was achieved within five hours . This case underscores the efficiency of biocatalysis in producing high-value chemicals.

Case Study 2: Safety Assessment

A comprehensive safety assessment evaluated the risks associated with this compound exposure. The findings indicated that while there are some risks related to skin irritation, overall exposure levels during typical use scenarios are manageable and do not pose significant health hazards .

Data Table: Summary of Applications

Mechanism of Action

Due to the limited research on 2-N-propylcyclohexanol, there is no documented information on its specific mechanism of action in biological systems. its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-N-propylcyclohexanol include:

Key Differences

- Substituent Effects: The hydroxybutyl group in 2-(1-Hydroxybutyl)cyclohexanol increases hydrophilicity compared to the shorter n-propyl chain in this compound . Aromatic vs. Functional Group Variation: 2-(Propylamino)cyclohexanol replaces the hydroxyl with an amino group, altering reactivity (e.g., in nucleophilic substitutions) .

- Physical Properties: The cyclohexane ring in this compound contributes to a higher boiling point (201.9°C) compared to linear analogs like 3-propyl-2-hexanol (unreported but expected to be lower due to reduced hydrogen bonding) .

Research Findings

- Combustion Chemistry: While this compound itself lacks combustion studies, its hydrocarbon analog, n-propylcyclohexane (n-Pch), has been extensively modeled. The presence of a hydroxyl group in this compound would likely reduce ignition delay times compared to n-Pch due to enhanced oxygenated reactivity .

- Analytical Methods: Gas chromatography (GC) data for this compound is standardized via NIST databases, with retention indices and mass spectra available for purity verification .

Biological Activity

2-N-propylcyclohexanol, a cyclohexanol derivative, has garnered attention in various fields, including medicinal chemistry and industrial applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview of its properties, mechanisms, and potential applications.

This compound (C9H18O) is characterized by its cyclohexanol structure with a propyl group attached to the second carbon atom. Its molecular weight is approximately 142.24 g/mol. The compound is primarily recognized for its role in fragrance and flavor industries, where it serves as an intermediate in synthesizing other compounds.

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) reported no significant adverse effects at typical exposure levels. The calculated Margin of Exposure (MOE) for repeated dose toxicity was found to be greater than 100, indicating a low risk for human health under normal use conditions .

Antimicrobial Properties

Studies have suggested that cyclohexanol derivatives possess antimicrobial properties. For instance, research indicates that certain substituted cyclohexanols can inhibit bacterial growth, making them potential candidates for developing antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes .

Biotransformation Studies

Recent studies have explored the biotransformation of this compound using recombinant enzymes. These studies indicate that the compound can be effectively converted into more complex molecules through enzymatic processes, highlighting its potential in green chemistry applications . The conversion rates and yields vary significantly based on the reaction conditions, such as temperature and pH.

Case Study 1: Safety Assessment

A safety assessment involving Wistar rats evaluated the effects of this compound at various doses. The study concluded that there were no treatment-related effects on clinical signs or behavior at doses up to 600 mg/kg/day. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was determined to be 600 mg/kg/day based on the absence of adverse effects on fetal development .

Case Study 2: Antimicrobial Activity

In a comparative study of various cyclohexanol derivatives, this compound demonstrated notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to measure inhibition zones, revealing that higher concentrations of the compound significantly inhibited bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar to other alcohols, it is hypothesized that this compound disrupts microbial cell membranes, leading to cell lysis.

- Enzymatic Conversion : Its ability to undergo biotransformation via enzymatic pathways allows it to participate in various metabolic processes, enhancing its utility in synthetic biology .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| NOAEL (Developmental Toxicity) | 600 mg/kg/day |

| Antimicrobial Activity | Effective against bacteria |

| Margin of Exposure (MOE) | >100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.